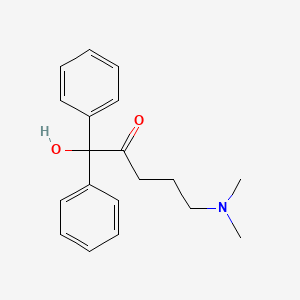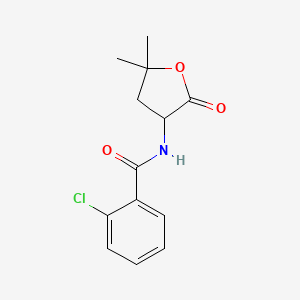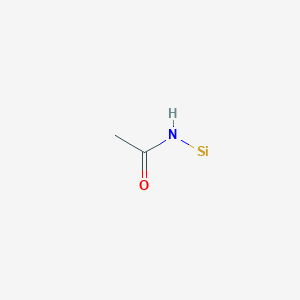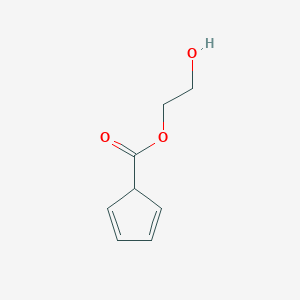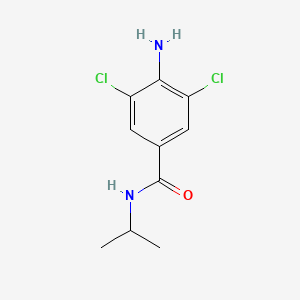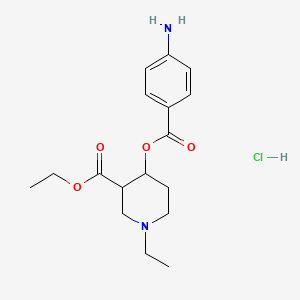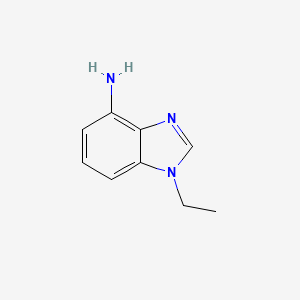![molecular formula C7H11ClO B13798168 7-Oxabicyclo[4.1.0]heptane,1-chloro-3-methyl-](/img/structure/B13798168.png)
7-Oxabicyclo[4.1.0]heptane,1-chloro-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Oxabicyclo[410]heptane,1-chloro-3-methyl- is a bicyclic organic compound with a unique structure that includes an oxirane ring fused to a cyclohexane ring
Méthodes De Préparation
The synthesis of 7-Oxabicyclo[4.1.0]heptane,1-chloro-3-methyl- typically involves the reaction of a suitable precursor with a chlorinating agent under controlled conditions. One common method involves the use of cyclohexene oxide as a starting material, which undergoes a chlorination reaction to introduce the chlorine atom at the desired position. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Analyse Des Réactions Chimiques
7-Oxabicyclo[4.1.0]heptane,1-chloro-3-methyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the removal of the chlorine atom and the formation of a more saturated bicyclic structure.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
7-Oxabicyclo[4.1.0]heptane,1-chloro-3-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 7-Oxabicyclo[4.1.0]heptane,1-chloro-3-methyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity is the basis for its potential biological activity and applications in medicine .
Comparaison Avec Des Composés Similaires
7-Oxabicyclo[4.1.0]heptane,1-chloro-3-methyl- can be compared with other similar compounds, such as:
7-Oxabicyclo[4.1.0]heptane,1-methyl-: This compound lacks the chlorine atom and has different reactivity and applications.
7-Oxabicyclo[4.1.0]heptane,1-methoxy-3-methyl-: This compound has a methoxy group instead of a chlorine atom, leading to different chemical properties and uses.
7-Oxabicyclo[4.1.0]heptane,1-methyl-4-(1-methylethenyl)-:
The uniqueness of 7-Oxabicyclo[4.1.0]heptane,1-chloro-3-methyl- lies in its specific structure and the presence of the chlorine atom, which imparts distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C7H11ClO |
|---|---|
Poids moléculaire |
146.61 g/mol |
Nom IUPAC |
1-chloro-3-methyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C7H11ClO/c1-5-2-3-6-7(8,4-5)9-6/h5-6H,2-4H2,1H3 |
Clé InChI |
ZXMBUACUATURRT-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2C(C1)(O2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



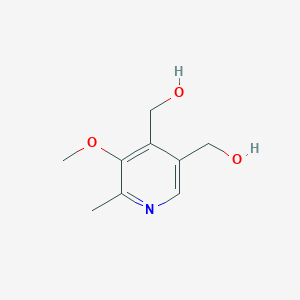
![(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]propanamide](/img/structure/B13798089.png)
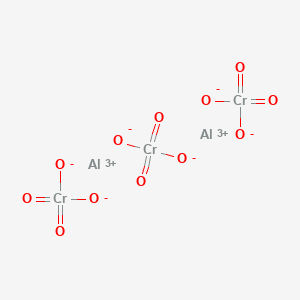
![1,5-Dithia-9-aza-spiro[5.5]undecane hydrochloride](/img/structure/B13798107.png)
![2,5,5-Trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B13798108.png)
